REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1.[H][H]>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=CN=CO1
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
nitrogen was bubbled through the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
washed with EtOAc (100 ml, 2 vol)
|
Type
|
DISTILLATION
|
Details
|
The solvent level was reduced to 4 vol by distillation at reduced pressure and toluene (500 ml, 10 vol)
|
Type
|
ADDITION
|
Details
|
was charged into the vessel
|
Type
|
DISTILLATION
|
Details
|
The solvent level was reduced to 4 vol by distillation at reduced pressure
|
Type
|
ADDITION
|
Details
|
a second portion of toluene (500 ml, 10 vol) was charged into the vessel
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 90° C. at atmospheric pressure
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any solids
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled slowly to 20° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with toluene (100 ml, 2 vol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |